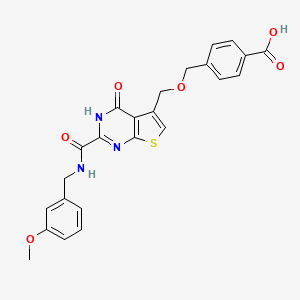

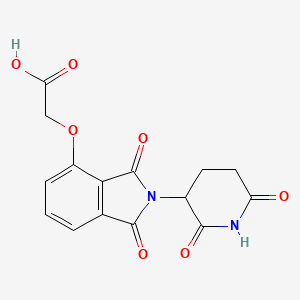

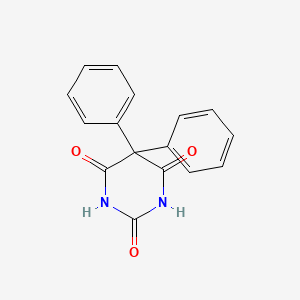

Thalidomide-O-COOH

Vue d'ensemble

Description

Le Ligand 3 de l'E3 ligase est un composé qui joue un rôle crucial dans le système ubiquitine-protéasome, responsable de la dégradation de la plupart des protéines dans les cellules eucaryotes. Les E3 ligases sont des enzymes qui facilitent le transfert de l'ubiquitine d'une enzyme E2 à une protéine substrat, la marquant pour la dégradation par le protéasome . Le Ligand 3 de l'E3 ligase est spécifiquement conçu pour se lier aux E3 ligases, influençant ainsi le processus d'ubiquitination et régulant les niveaux de protéines dans la cellule .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Les voies de synthèse courantes peuvent impliquer l'utilisation de solvants organiques, de catalyseurs et de groupes protecteurs pour garantir la formation sélective du produit souhaité . Des conditions de réaction telles que la température, la pression et le pH sont soigneusement contrôlées pour optimiser le rendement et la pureté .

Méthodes de production industrielle : La production industrielle du Ligand 3 de l'E3 ligase peut impliquer une synthèse chimique à grande échelle utilisant des réacteurs automatisés et des systèmes à écoulement continu. Ces méthodes permettent une production efficace du composé avec une grande constance et une grande qualité . Des mesures de contrôle de la qualité, y compris la chromatographie et la spectroscopie, sont utilisées pour garantir que le produit final répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions : Le Ligand 3 de l'E3 ligase peut subir diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés ou pour créer des dérivés ayant des fonctionnalités différentes .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le Ligand 3 de l'E3 ligase comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution . Les conditions de réaction telles que le choix du solvant, la température et la durée de la réaction sont optimisées pour obtenir la transformation souhaitée .

Principaux produits formés : Les principaux produits formés à partir des réactions du Ligand 3 de l'E3 ligase dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels tels que des halogènes ou des groupes alkyles .

Applications de la recherche scientifique

Le Ligand 3 de l'E3 ligase a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . En chimie, il est utilisé comme outil pour étudier le processus d'ubiquitination et pour développer de nouvelles méthodes de dégradation des protéines . En biologie, il aide les chercheurs à comprendre la régulation des niveaux de protéines et le rôle de l'ubiquitination dans les processus cellulaires . En médecine, le Ligand 3 de l'E3 ligase est étudié comme un agent thérapeutique potentiel pour des maladies telles que le cancer, où la dysrégulation de la dégradation des protéines est une caractéristique commune . Dans l'industrie, il est utilisé dans le développement de chimères ciblant la protéolyse (PROTAC), conçues pour dégrader sélectivement les protéines pathogènes .

Mécanisme d'action

Le Ligand 3 de l'E3 ligase exerce ses effets en se liant aux E3 ligases et en facilitant le transfert de l'ubiquitine aux protéines substrat . Ce processus implique la formation d'un complexe ternaire entre l'E3 ligase, le ligand et la protéine substrat . Le substrat ubiquitiné est ensuite reconnu et dégradé par le protéasome, ce qui entraîne une diminution de ses niveaux cellulaires . Les cibles moléculaires du Ligand 3 de l'E3 ligase comprennent diverses E3 ligases impliquées dans différentes voies cellulaires, telles que la régulation du cycle cellulaire, la réparation de l'ADN et la transduction du signal .

Applications De Recherche Scientifique

E3 ligase Ligand 3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the ubiquitination process and to develop new methods for protein degradation . In biology, it helps researchers understand the regulation of protein levels and the role of ubiquitination in cellular processes . In medicine, E3 ligase Ligand 3 is being explored as a potential therapeutic agent for diseases such as cancer, where dysregulation of protein degradation is a common feature . In industry, it is used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade disease-causing proteins .

Mécanisme D'action

E3 ligase Ligand 3 exerts its effects by binding to E3 ligases and facilitating the transfer of ubiquitin to substrate proteins . This process involves the formation of a ternary complex between the E3 ligase, the ligand, and the substrate protein . The ubiquitinated substrate is then recognized and degraded by the proteasome, leading to a decrease in its cellular levels . The molecular targets of E3 ligase Ligand 3 include various E3 ligases that are involved in different cellular pathways, such as cell cycle regulation, DNA repair, and signal transduction .

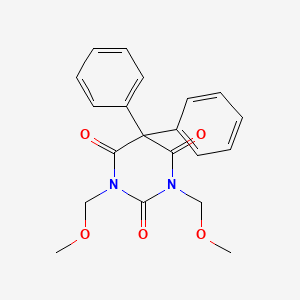

Comparaison Avec Des Composés Similaires

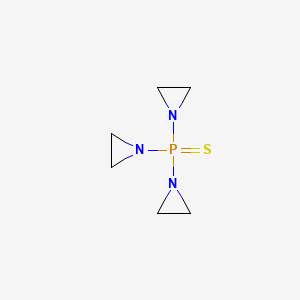

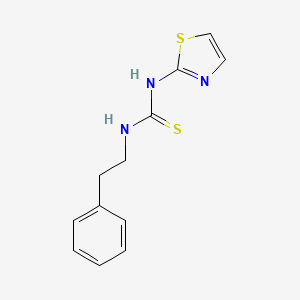

Le Ligand 3 de l'E3 ligase peut être comparé à d'autres composés similaires, tels que les ligands de la céréblone et de von Hippel–Lindau . Bien que tous ces composés ciblent les E3 ligases, le Ligand 3 de l'E3 ligase est unique en termes d'affinité de liaison et de spécificité pour certaines E3 ligases . Cette singularité lui permet d'être utilisé dans des applications spécifiques où d'autres ligands peuvent ne pas être efficaces . Des composés similaires comprennent les ligands de la céréblone, de von Hippel–Lindau et de MDM2 .

Propriétés

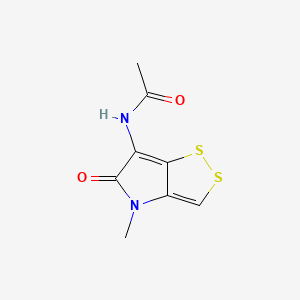

IUPAC Name |

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O7/c18-10-5-4-8(13(21)16-10)17-14(22)7-2-1-3-9(12(7)15(17)23)24-6-11(19)20/h1-3,8H,4-6H2,(H,19,20)(H,16,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWIXIGBWIEDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)

![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)

![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)